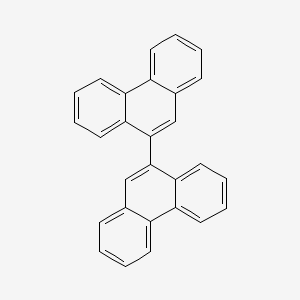

9,9'-Biphenanthrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9,9'-Biphenanthrene is a useful research compound. Its molecular formula is C28H18 and its molecular weight is 354.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

9,9'-Biphenanthrene serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex organic molecules. Researchers employ it in the synthesis of various derivatives that possess unique chemical properties.

Synthetic Routes

The synthesis of this compound can involve several methods, including:

- Oxidation : Using agents like potassium permanganate to introduce functional groups.

- Reduction : Producing dihydro derivatives through hydrogenation processes.

- Substitution Reactions : Forming esters or ethers by reacting with different reagents.

Biological Applications

Antibacterial Properties

Recent studies have indicated that this compound exhibits potential antibacterial activity. Its mechanism involves disrupting bacterial membrane integrity, which can lead to cell death. This property makes it a candidate for developing new antibacterial agents.

Therapeutic Potential

Research is ongoing into the therapeutic effects of this compound derivatives. For instance, some derivatives have been evaluated for their efficacy against various diseases, including diabetes and cancer. One notable study highlighted a derivative's ability to inhibit α-glucosidase, suggesting its potential as a drug candidate for managing diabetes .

Material Science Applications

Advanced Materials Development

In materials science, this compound is utilized in the production of advanced materials due to its unique electronic properties. It can be incorporated into organic semiconductors and photovoltaic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Studies

-

Antibacterial Activity Study

A study investigated the antibacterial properties of various biphenanthrene derivatives. The results showed that certain compounds exhibited significant inhibition against Gram-positive bacteria, indicating their potential use in pharmaceutical applications . -

Diabetes Management Research

In another study focusing on α-glucosidase inhibition, a derivative of this compound was found to be more effective than the standard drug acarbose. The research suggested that this compound could be developed further as an anti-diabetic medication . -

Material Science Innovations

Research into the use of this compound in organic photovoltaics demonstrated promising results in improving energy conversion efficiencies. The incorporation of this compound into device architectures has led to enhanced performance metrics compared to traditional materials .

Propiedades

Número CAS |

20532-03-0 |

|---|---|

Fórmula molecular |

C28H18 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

9-phenanthren-9-ylphenanthrene |

InChI |

InChI=1S/C28H18/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |

Clave InChI |

UPAPZXUZBAAZCB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=CC=CC=C64 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.